3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen core, a pyridine moiety, and a propanamide group, making it a unique molecule with significant research interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyridine moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen core can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The pyridine moiety can enhance binding affinity and selectivity, while the propanamide group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yloxy derivatives: These compounds share the chromen core but differ in the attached functional groups.
Pyridin-2-ylmethyl derivatives: These compounds have the pyridine moiety but vary in the other parts of the molecule.
Uniqueness
The uniqueness of 3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse research applications make it a valuable compound in scientific research .
Biological Activity
3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide, a compound with the CAS number 1010913-07-1, is a synthetic derivative of coumarin known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C25H26N4O4 with a molecular weight of approximately 446.5 g/mol. The structure features a chromenone core, which is known for its biological significance, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chromenone moiety is believed to facilitate binding through π-π stacking and hydrogen bonding interactions, enhancing the compound's efficacy against specific diseases.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of coumarins exhibit significant antimicrobial properties. For instance, certain structural modifications have shown effectiveness against bacterial strains and fungi. In vitro assays indicated that the compound possesses inhibitory effects on microbial growth, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Coumarin derivatives are recognized for their anti-inflammatory properties. Research indicates that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect could be beneficial in managing conditions such as arthritis and other inflammatory diseases .
Anticancer Properties
The anticancer potential of coumarin derivatives has been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation in various cancer types through apoptosis induction and cell cycle arrest mechanisms. In particular, studies have highlighted its effectiveness against pancreatic and breast cancer cell lines .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of several coumarin derivatives, including our compound of interest, revealed a significant reduction in bacterial colony counts when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria .
Study 2: Anti-inflammatory Activity
In a controlled experiment involving animal models, the administration of the compound resulted in decreased levels of inflammatory markers such as TNF-α and IL-6. The results suggest that the compound could serve as a potential therapeutic agent for inflammatory diseases .
Study 3: Anticancer Activity
A recent publication reported on the synthesis and evaluation of coumarin derivatives against cancer cell lines. The tested compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cells, with IC50 values indicating potent anticancer activity .
Properties
Molecular Formula |
C22H24N2O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(4-methyl-2-oxo-7-propan-2-yloxychromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C22H24N2O4/c1-14(2)27-19-12-20-18(15(3)10-22(26)28-20)11-16(19)7-8-21(25)24-13-17-6-4-5-9-23-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,24,25) |
InChI Key |
UYXLRCCLAURNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC(C)C)CCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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